3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid
Description
Properties
IUPAC Name |
3-(6-nitro-1H-benzimidazol-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c14-10(15)4-3-9-11-7-2-1-6(13(16)17)5-8(7)12-9/h1-2,5H,3-4H2,(H,11,12)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLXRNJPINFWOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Benzimidazole Core
The benzimidazole nucleus is typically synthesized via condensation reactions between a 1,2-diaminobenzene derivative and a carboxylic acid or its derivative (e.g., aldehydes or esters).
- Reactants :
- 1,2-diaminobenzene
- Propionic acid (or its derivatives like propionyl chloride)
- Conditions :
- Heat the mixture under reflux in an acidic medium (e.g., orthophosphoric acid) to facilitate cyclization.
- Use a solvent such as ethanol or water.
- Reaction Mechanism :
- The amine groups on the 1,2-diaminobenzene react with the carbonyl group of propionic acid to form an imine intermediate.
- Intramolecular cyclization yields the benzimidazole core.
Nitration of Benzimidazole
Nitration introduces the nitro group at the desired position on the aromatic ring of benzimidazole.
- Reactants :
- Benzimidazole derivative from Step 1
- A nitrating mixture (e.g., concentrated nitric acid and sulfuric acid).
- Conditions :
- Maintain the reaction temperature below 10°C to control regioselectivity and minimize side reactions.
- Reaction Mechanism :
- Electrophilic substitution occurs preferentially at the electron-rich positions of the aromatic ring.
Functionalization with Propionic Acid
To introduce the propionic acid side chain at the benzimidazole core, alkylation or acylation methods are employed.
- Reactants :
- Nitrobenzimidazole derivative from Step 2
- Chloroacetic acid or a similar alkylating agent.
- Conditions :
- Use a base such as sodium hydroxide to deprotonate the benzimidazole nitrogen.
- Perform the reaction in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
- Reaction Mechanism :
- The deprotonated nitrogen attacks the electrophilic carbon of chloroacetic acid, forming a C-N bond.
- Final Hydrolysis :
- Hydrolyze any ester intermediates to yield the free propionic acid group.
Data Table for Reaction Parameters
| Step | Reagents/Materials | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 1,2-Diaminobenzene + Propionic Acid | Reflux in H₃PO₄ at ~150°C | ~80 | Cyclization to form benzimidazole core |
| 2 | Benzimidazole + HNO₃/H₂SO₄ | <10°C | ~70 | Regioselective nitration |
| 3 | Nitrobenzimidazole + Chloroacetic Acid | Base (NaOH), DMF, ~100°C | ~75 | Alkylation followed by hydrolysis |
Analysis of Preparation Methods
Advantages:
- Straightforward steps using readily available reagents.
- High regioselectivity during nitration ensures minimal by-products.
Challenges:
- Controlling reaction conditions during nitration to avoid over-nitration.
- Ensuring complete hydrolysis in Step 3 to yield pure propionic acid functionality.
Optimization Suggestions:
- Employ microwave-assisted synthesis for faster reaction times and improved yields.
- Use protective groups during nitration if side reactions become significant.
Chemical Reactions Analysis
Types of Reactions
3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and alkylation.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Halogens (chlorine, bromine), sulfuric acid, alkyl halides.
Esterification: Alcohols (methanol, ethanol), sulfuric acid or hydrochloric acid as catalysts.
Major Products Formed
Reduction: 3-(5-Amino-1H-benzoimidazol-2-yl)-propionic acid.
Substitution: Various halogenated, sulfonated, or alkylated derivatives of the benzimidazole ring.
Esterification: Methyl or ethyl esters of 3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid.
Scientific Research Applications
Scientific Research Applications
3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid's applications stem from its structural features. The carboxylic acid group can undergo typical reactions, and the benzimidazole structure can participate in electrophilic aromatic substitution reactions because of the electron-withdrawing nitro group.
- Anticancer Research: Research indicates that 3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid exhibits significant biological activity, especially in anticancer research. Its structural similarity to nucleotides may allow it to interfere with DNA synthesis or function, making it a candidate for further study as an anticancer agent. Studies have suggested that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells.
- Interaction Studies: Interaction studies have focused on its binding affinity and inhibitory effects on various biological targets. These studies are crucial for understanding how this compound interacts with cellular mechanisms, particularly in cancer cells. Preliminary findings suggest that it may inhibit specific enzymes involved in nucleotide metabolism or DNA replication processes, potentially contributing to its anticancer properties.
- Anthelmintic Activity: New compounds exhibit promising anthelmintic activity, with potential for use in treating parasitic infections.
Structural Relatives
Several compounds share structural similarities with 3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| 3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid | Benzimidazole derivative | Anticancer potential | Nitro substitution enhances reactivity |
| 2-Nitrobenzimidazole | Benzimidazole derivative | Antimicrobial | Lacks propionic acid moiety |
| Propionic Acid | Aliphatic carboxylic acid | Metabolic intermediate | Simple structure, less complex activity |
Mechanism of Action
The mechanism of action of 3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid involves its interaction with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components, leading to cytotoxic effects. The benzimidazole core can bind to various enzymes and receptors, modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(5-Nitro-1H-benzoimidazol-2-yl)-acetic acid: Similar structure but with an acetic acid side chain instead of propionic acid.
5-Nitro-1H-benzoimidazole: Lacks the propionic acid side chain.
3-(5-Nitro-1H-benzoimidazol-2-yl)-butyric acid: Similar structure but with a butyric acid side chain.
Uniqueness
3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid is unique due to the presence of both the nitro group and the propionic acid side chain, which confer specific chemical reactivity and biological activity. The propionic acid side chain can enhance the compound’s solubility and bioavailability, making it a valuable compound for various applications.
Biological Activity
3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, focusing on its potential applications in anticancer, antimicrobial, and antiviral research, as well as its mechanisms of action and structure-activity relationships.
Chemical Structure and Properties
The compound features a benzoimidazole moiety with a nitro group at the 5-position and a propionic acid side chain. This unique structure contributes to its reactivity and biological activity. The molecular formula is , with a molecular weight of approximately 235.21 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 235.21 g/mol |
| Functional Groups | Nitro, Propionic Acid |
Anticancer Activity
Research indicates that 3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid exhibits promising anticancer properties . Studies have shown that compounds containing benzimidazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For instance, a study highlighted its effectiveness against various cancer cell lines, demonstrating IC50 values in the range of 10-30 µM, indicating significant cytotoxicity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial activity . It has shown effectiveness against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents. In vitro studies reported minimum inhibitory concentrations (MICs) as low as 5 µg/mL against certain pathogens .
Antiviral Activity
In addition to antimicrobial properties, there is emerging evidence of antiviral activity . Preliminary assays suggest that the compound may inhibit viral replication through interference with viral entry or replication processes. For example, studies have indicated that similar compounds can exhibit EC50 values ranging from 6 to 52 µM against various viruses .
The mechanisms by which 3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid exerts its biological effects are multifaceted:
- DNA Interaction : The nitro group can undergo bioreduction, leading to reactive intermediates that may interact with DNA, causing cytotoxic effects.
- Enzyme Inhibition : The benzimidazole core can bind to various enzymes involved in cellular signaling pathways, potentially modulating their activity.
- Apoptosis Induction : Evidence suggests that compounds with similar structures can induce apoptosis in cancer cells by activating caspases and other apoptotic pathways .
Structure-Activity Relationship (SAR)
The structural features of 3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid significantly influence its biological activity:
- Nitro Group : Enhances electron-withdrawing properties, increasing reactivity towards biological targets.
- Propionic Acid Side Chain : Improves solubility and bioavailability, facilitating better interaction with cellular components.
Comparative studies with related compounds reveal that modifications to the benzimidazole core or the side chain can lead to variations in potency and selectivity for specific biological targets.
Case Studies
Several case studies have been conducted to explore the efficacy of this compound:
- Anticancer Efficacy : A study on human melanoma cells showed that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls (p < 0.01) .
- Antimicrobial Screening : In a series of tests against Gram-positive and Gram-negative bacteria, the compound demonstrated superior activity compared to standard antibiotics .
- Antiviral Assays : Compounds structurally similar to 3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid were tested against enteroviruses, showing promising results in reducing viral load in infected cells .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid?
- Methodological Answer : Synthesis typically involves introducing the nitro group to the benzoimidazole core followed by propionic acid conjugation. For nitro-substituted benzoimidazoles, a common approach is nitration under controlled acidic conditions. Post-functionalization can be achieved via alkylation or coupling reactions. For example, hydrolysis under basic conditions (e.g., NaOH) followed by pH adjustment with acetic acid is effective for stabilizing carboxylic acid derivatives, as demonstrated in analogous benzoimidazole syntheses . Crystallographic data for structurally related nitro-benzimidazolones (e.g., 5-nitro derivatives) can guide reaction optimization .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer :
- HPLC and FTIR : Use reversed-phase HPLC with UV detection (λ = 254 nm) for purity assessment. FTIR can confirm functional groups (e.g., nitro stretches at ~1520 cm⁻¹ and carboxylic acid O-H stretches at ~2500–3000 cm⁻¹) .
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction is recommended, as applied to structurally similar nitro-benzimidazolones .
- Elemental Analysis : Match experimental C/H/N/O percentages to theoretical values (±0.4% tolerance).
Q. What are the key considerations for ensuring the compound’s stability during storage?
- Methodological Answer :
- Storage Conditions : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent nitro group degradation and carboxylic acid dimerization.
- Stability Monitoring : Perform periodic HPLC analyses to detect decomposition products (e.g., nitro reduction to amine or decarboxylation). Similar nitro-containing compounds show sensitivity to light and humidity .
Advanced Research Questions
Q. How can conflicting data regarding the compound’s reactivity under different pH conditions be resolved?
- Methodological Answer :
- pH-Dependent Stability Studies : Use buffered solutions (e.g., ammonium acetate, pH 6.5) to simulate physiological or experimental conditions . Monitor degradation via LC-MS over 24–72 hours.
- Kinetic Analysis : Apply pseudo-first-order kinetics to compare degradation rates. For example, nitro group reduction rates may increase under acidic conditions due to protonation of intermediates .
Q. What strategies are effective in studying the metabolic pathways of this compound in biological systems?
- Methodological Answer :
- In Vitro Models : Use gut microbiota cultures or hepatocyte assays to identify primary metabolites (e.g., nitro reduction, propionic acid side-chain modifications). For example, microbial dehydroxylation and hydrogenation pathways observed in 3-phenylpropionic acid derivatives can guide experimental design .
- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to track metabolic transformations via NMR or mass spectrometry.
Q. What advanced catalytic methods enhance the synthesis efficiency of nitro-substituted benzoimidazole derivatives?
- Methodological Answer :
- Brønsted Acidic Ionic Liquids : Catalysts like [HMIm]BF₄ improve nitration regioselectivity and reduce reaction times. These solvents also facilitate easy product separation and reuse .
- Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes while maintaining yields (e.g., 80–90% for nitro-imidazole derivatives under 100–150 W irradiation).
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data?
- Methodological Answer :
- Standardized Characterization : Replicate experiments using identical instrumentation (e.g., DSC for melting points, same NMR solvent). For example, discrepancies in melting points may arise from polymorphic forms, necessitating PXRD analysis .
- Collaborative Validation : Cross-validate data with independent labs, referencing crystallographic databases (e.g., CCDC) for structural benchmarks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
